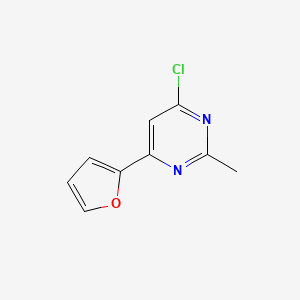![molecular formula C8H6ClNOS B1425874 2-Chloro-7-methoxybenzo[d]thiazole CAS No. 1175277-80-1](/img/structure/B1425874.png)
2-Chloro-7-methoxybenzo[d]thiazole
Descripción general
Descripción
2-Chloro-7-methoxybenzo[d]thiazole (CMBT) is an organic compound composed of a benzothiazole ring with a chlorine atom and a methoxy group attached. It is a colorless solid that is soluble in water and polar organic solvents. CMBT has been studied for its potential applications in scientific research and lab experiments due to its interesting properties.
Aplicaciones Científicas De Investigación
Quantum Chemical Modeling and Synthesis
One study focused on the quantum chemical modeling and synthesis of azo derivatives of benzo[d]thiazole, demonstrating their potential in optoelectronic and photonic applications due to their electronic and nonlinear optical (NLO) properties. This suggests that derivatives of benzo[d]thiazole, including 2-Chloro-7-methoxybenzo[d]thiazole, could be utilized in similar applications (Huo et al., 2021).
Material Science and Thermal Properties
Research into the thermal and spectral behavior of chloro-methoxybenzoates of lanthanides and heavy lanthanides has been conducted, showing the potential of these compounds in material science. The thermal stability and electrostatic nature of the metal-ligand bonding highlight the importance of these materials in various industrial applications (Ferenc & Bocian, 2000; Ferenc et al., 2007).
Biological Applications
Studies on isoxazole derivatives of benzo[d]thiazol-2-amine have shown significant anticancer activity, suggesting that this compound derivatives could be explored for therapeutic applications. The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells indicates their potential in cancer research (Kumbhare et al., 2014).
Antimicrobial and Anticancer Properties
Further research into substituted benzoyl-aryl-thiazole derivatives has unveiled their role as novel anticancer agents. This highlights the versatility of benzo[d]thiazole derivatives in developing new pharmaceuticals with improved antiproliferative activity against various cancer cell lines (Lu et al., 2009).
Propiedades
IUPAC Name |
2-chloro-7-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJOAPOPPBDFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425797.png)





![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)

![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)
